JNJ-38877605 is a small molecule identified and developed through extensive structure-based drug design. [] It acts as a potent, selective, and orally bioavailable inhibitor of the catalytic activity of the c-Met receptor tyrosine kinase (RTK). [, ] This kinase and its ligand, hepatocyte growth factor (HGF), are implicated in various cellular processes, including proliferation, survival, motility, invasion, and metastasis of tumor cells. [, ] JNJ-38877605 is classified as an ATP-competitive inhibitor, specifically targeting the catalytic activity of c-Met kinase. [, ]
Molecular Structure Analysis
While a specific molecular structure for JNJ-38877605 is not provided in the analyzed papers, they highlight a "unique binding mode" responsible for its high selectivity towards c-Met kinase. [, ] This unique binding mechanism suggests a specific interaction with the ATP-binding site of c-Met, contributing to its potent inhibitory activity.
Mechanism of Action
JNJ-38877605 exerts its biological effects primarily by inhibiting the catalytic activity of c-Met kinase in an ATP-competitive manner. [, ] This inhibition disrupts the downstream signaling cascade initiated by the binding of HGF to c-Met. [, , ] The consequences of JNJ-38877605 mediated c-Met inhibition include:
Suppression of HGF-stimulated and constitutively activated c-Met phosphorylation: JNJ-38877605 effectively blocks the phosphorylation of c-Met, both when stimulated by its ligand (HGF) and in cases of constitutive activation due to genetic alterations. [, , ]
Inhibition of downstream signaling pathways: By blocking c-Met kinase activity, JNJ-38877605 prevents the activation of downstream signaling pathways, including those involving ERK, AKT, and STAT3. [, , , ] This disruption of signaling cascades leads to various cellular responses, including decreased proliferation, reduced invasion, and induction of apoptosis in certain cell types. [, , , , ]
Synergistic effects with other agents: Studies have explored the combination of JNJ-38877605 with other therapeutic agents. For instance, combining JNJ-38877605 with the EGFR inhibitor erlotinib showed synergistic effects in some models, suggesting potential benefits in treating certain cancers. []
Applications
Investigating the role of c-Met in tumor growth and metastasis: JNJ-38877605 has been instrumental in demonstrating the oncogenic role of c-Met in various cancer models, including gastric cancer [, , , ], lung cancer [, , , ], renal cancer [], prostate cancer [], and glioblastoma. [] In vivo studies using JNJ-38877605 demonstrated its ability to inhibit tumor growth and metastasis in models where c-Met is activated. [, , ]
Elucidating mechanisms of resistance to anti-cancer therapies: JNJ-38877605 has been used to study mechanisms of resistance to targeted therapies. For instance, research has shown that tumor microenvironment-derived HGF can induce resistance to c-Met inhibitors, including JNJ-38877605. [, ] Additionally, studies have shown that the presence of specific mutations in oncogenes like BRAF can bypass the inhibitory effects of JNJ-38877605. []
Exploring combinatorial therapies: Researchers have investigated the potential of combining JNJ-38877605 with other agents to enhance its therapeutic efficacy. These combinations include EGFR inhibitors like erlotinib [], HGF neutralizing antibodies like ficlatuzumab [], and HSP27 inhibitors. []
Studying the role of c-Met in lung development: Beyond cancer, JNJ-38877605 has been used to understand the role of c-Met signaling in lung development. Research has shown that JNJ-38877605 can inhibit the growth-promoting effects of HGF on fetal pulmonary artery endothelial cells, highlighting the importance of c-Met in lung vascular development. []
Developing safer c-Met inhibitors: The knowledge gained from the structure-activity relationship and metabolic profile of JNJ-38877605 can guide the development of next-generation c-Met inhibitors with improved safety profiles and reduced toxicity. [, ]
Identifying predictive biomarkers for c-Met targeted therapy: Further research is needed to identify reliable biomarkers that can accurately predict which patients are most likely to benefit from c-Met targeted therapy. This includes exploring the role of HGF expression, MET amplification status, and other potential markers of c-Met pathway activation. [, , ]
Optimizing combination therapies: Continued research is necessary to optimize combination therapies that can effectively overcome resistance mechanisms and enhance the efficacy of c-Met inhibition. This includes exploring combinations with other targeted therapies, chemotherapy, and immunotherapy. [, , ]
Related Compounds
Crizotinib (PF-02341066)
Compound Description: Crizotinib is a small-molecule tyrosine kinase inhibitor that targets MET, ALK, and ROS1. It is approved for the treatment of ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC). []
Relevance: Crizotinib is structurally related to JNJ-38877605 and shares its ability to inhibit MET kinase. [] It is often mentioned in studies alongside JNJ-38877605 as a comparator compound when assessing MET inhibitor efficacy. [, , ]
PHA-665752
Compound Description: PHA-665752 is a potent and selective small-molecule inhibitor of the MET kinase. [, ]
Relevance: PHA-665752 is structurally related to JNJ-38877605 and shares a similar mechanism of action, acting as an ATP-competitive inhibitor of MET. [, , ] It is frequently used as a comparative MET inhibitor in studies evaluating JNJ-38877605's activity. [, , ]
SGX-523
Compound Description: SGX-523 is a small-molecule inhibitor of MET kinase. It demonstrated promising preclinical activity but failed in clinical trials due to toxicity concerns. [, ]
Relevance: SGX-523, like JNJ-38877605, is a small molecule MET inhibitor. [, ] It serves as a comparator compound in studies investigating the efficacy of MET inhibitors and provides context for the challenges of developing safe and effective MET-targeted therapies. []
PF-04217903
Compound Description: PF-04217903 is a potent, selective, orally bioavailable, small-molecule inhibitor of MET kinase. []
Relevance: PF-04217903 is structurally similar to JNJ-38877605 and shares its target, MET kinase. [] It is frequently studied alongside JNJ-38877605 in research examining MET inhibitor efficacy and serves as a point of comparison for evaluating its activity in various tumor models. []
DN30 Fab
Compound Description: DN30 Fab is an antagonistic monoclonal antibody fragment that targets the extracellular domain of MET, preventing ligand binding and receptor activation. []
Relevance: Unlike JNJ-38877605, which is a small molecule kinase inhibitor, DN30 Fab binds to the extracellular domain of MET and blocks HGF binding. [, ] Despite their different mechanisms of action, both compounds are explored for their ability to inhibit MET signaling. []
Ficlatuzumab
Compound Description: Ficlatuzumab is a monoclonal antibody that neutralizes Hepatocyte Growth Factor (HGF), the ligand of MET. []
Relevance: Ficlatuzumab indirectly inhibits MET activity by binding to and neutralizing its ligand, HGF, while JNJ-38877605 directly inhibits the MET kinase. [] Studies exploring their combined use highlight the importance of targeting both the ligand and the receptor in MET-driven cancers. []
Onartuzumab (MetMAb)
Compound Description: Onartuzumab is a monovalent monoclonal antibody fragment that targets the extracellular domain of MET, inhibiting HGF binding and receptor activation. []
Relevance: Similar to DN30 Fab, Onartuzumab binds to the extracellular domain of MET, contrasting with the intracellular kinase-targeting mechanism of JNJ-38877605. [, ] This difference highlights the diverse strategies employed to inhibit MET signaling in cancer therapy. []
Tivantinib (ARQ-197)
Compound Description: Initially developed as a selective MET inhibitor, tivantinib's mechanism of action was later found to primarily involve disruption of tubulin polymerization, leading to antimitotic effects. [, ]
Relevance: While both tivantinib and JNJ-38877605 were initially investigated as MET inhibitors, research revealed that tivantinib's antitumor activity stems primarily from its antimitotic properties rather than direct MET inhibition. [, ] This distinction highlights the importance of accurately characterizing the mechanisms of action of potential cancer therapies. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
STX-0119 is a potent STAT3 inhibitor. STX-0119 is an efficient therapeutic to overcome TMZ resistance in recurrent GBM tumors, and could be the next promising compound leading to survival prolongation. STX-0119 demonstrated strong inhibition of the expression of STAT3 target genes (c-myc, survivin, cyclin D1, HIF-1α and VEGF) and stem cell-associated genes (CD44, Nanog, nestin and CD133) as well as the induction of apoptosis in one stem-like cell line.
AZD1480 has been used in trials studying the treatment of Solid Malignancies, Post-Polycythaemia Vera, Primary Myelofibrosis (PMF), and Essential Thrombocythaemia Myelofibrosis. JAK2 Inhibitor AZD1480 is an orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2) with potential antineoplastic activity. JAK2 inhibitor AZD1480 inhibits JAK2 activation, leading to the inhibition of the JAK/STAT (signal transducer and activator of transcription) signaling including activation of STAT3. This may lead to induction of tumor cell apoptosis and a decrease in cellular proliferation. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival.
BMS-911543 has been used in trials studying the treatment of Cancer. JAK2 Inhibitor BMS-911543 is an orally available small molecule targeting a subset of Janus-associated kinase (JAK) with potential antineoplastic activity. JAK2 inhibitor BMS-911543 selectively inhibits JAK2, thereby preventing the JAK/STAT (signal transducer and activator of transcription) signaling cascade, including activation of STAT3. This may lead to an induction of tumor cell apoptosis and a decrease in cellular proliferation. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival.
Temsirolimus is a derivative of sirolimus used in the treatment of renal cell carcinoma (RCC). It was developed by Wyeth Pharmaceuticals under the trade name Torisel. Temsirolimus was approved by the FDA in late May 2007 as well as the European Medicines Agency (EMEA) on November 2007. Temsirolimus is an inhibitor of cell proliferation and anticancer agent that is used as treatment of advanced renal cell cancer. Temsirolimus therapy is frequently associated with mild serum enzyme elevations, but has yet to be linked to instances of clinically apparent liver injury with jaundice. Temsirolimus is an ester analog of rapamycin. Temsirolimus binds to and inhibits the mammalian target of rapamycin (mTOR), resulting in decreased expression of mRNAs necessary for cell cycle progression and arresting cells in the G1 phase of the cell cycle. mTOR is a serine/threonine kinase which plays a role in the PI3K/AKT pathway that is upregulated in some tumors.
Cerdulatinib is under investigation in clinical trial NCT04021082 (CELTIC-1: A Phase 2B Study of Cerdulatinib in Patients With Relapsed/refractory Peripheral T-cell Lymphoma (PTCL)). Cerdulatinib is an orally bioavailable dual inhibitor of spleen tyrosine kinase (Syk) and Janus-associated kinases (JAK), with potential anti-inflammatory and antineoplastic activity. Upon oral administration, cerdulatinib specifically binds to and inhibits the activity of Syk, JAK1, and JAK3 with preferential inhibition of JAK1 and JAK3-dependent cytokine-mediated signaling and functional responses. This negatively affects the downstream JAK-STAT (signal transducer and activator of transcription) pathway, and leads to both reduced inflammation in various animal models and enhanced antiproliferative activity towards non-Hodgkin's lymphoma (NHL) cell lines. Syk is a non-receptor cytoplasmic tyrosine kinase involved in signal transduction in cells of hematopoietic origin including B cells, macrophages, basophils and neutrophils. Abnormal function of Syk has been implicated in several hematopoietic malignancies including NHL and chronic lymphocytic leukemia (CLL). The JAK-STAT pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.
Gandotinib is a member of pyridazines. Gandotinib has been used in trials studying the treatment of Myelofibrosis, Polycythemia Vera, Primary Myelofibrosis, Thrombocythemia, Essential, and Myeloproliferative Disorders, among others. Gandotinib is an orally bioavailable imidazopyridazine and inhibitor of Janus kinase 2 mutant V617F (JAK2V617F), with potential antineoplastic activity. Upon oral administration, gandotinib selectively and competitively inhibits the activation of JAK2V617F, which may result in the inhibition of the JAK-STAT signaling pathway and the induction of apoptosis in JAK2V617F-expressing tumor cells. JAK2V617F has a substitution of phenylalanine for valine at amino acid position 617 and plays a key role in tumor cell proliferation and survival.
Eltrombopag is a hydrazine in which each nitrogen atom is substituted, one by a 3'-carboxy-2-hydroxy[1,1'-biphenyl]-3-yl group and the other by a 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene group. A small molecule agonist of the c-mpl (TpoR) receptor (the physiological target of the hormone thrombopoietin), it has been developed as a medication for conditions that lead to thrombocytopenia (abnormally low platelet counts). It has a role as a thrombopoietin receptor agonist and a xenobiotic. It is a member of hydrazines, a member of pyrazoles and a member of benzoic acids.
Givinostat is a member of the class of naphthalenes that is naphthalene substituted by ({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl and (diethylamino)methyl groups at positions 2 and 6, respectively. It is a histone deacetylase inhibitor indicated for individuals diagnosed with Duchenne muscular dystrophy. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, an anti-inflammatory agent, an angiogenesis inhibitor, an antineoplastic agent and an apoptosis inducer. It is a carbamate ester, a member of naphthalenes, a tertiary amino compound, a hydroxamic acid and a member of benzenes. It is a conjugate base of a givinostat(1+). Givinostat has been used in trials studying the treatment of Polycythemia Vera, Juvenile Idiopathic Arthritis, Duchenne Muscular Dystrophy (DMD), Chronic Myeloproliferative Neoplasms, and Polyarticular Course Juvenile Idiopathic Arthritis. Givinostat is an orally bioavailable hydroxymate inhibitor of histone deacetylase (HDAC) with potential anti-inflammatory, anti-angiogenic, and antineoplastic activities. Givinostat inhibits class I and class II HDACs, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. At low, nonapoptotic concentrations, this agent inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor- (TNF-), interleukin-1 (IL-1), IL-6 and interferon-gamma. Givinostat has also been shown to activate the intrinsic apoptotic pathway, inducing apoptosis in hepatoma cells and leukemic cells. This agent may also exhibit anti-angiogenic activity, inhibiting the production of angiogenic factors such as IL-6 and vascular endothelial cell growth factor (VEGF) by bone marrow stromal cells.